Androst-4-ene-3,6,17-trione

Aromatase inhibition Enzyme kinetics Suicide substrate

Choose Androst-4-ene-3,6,17-trione (4-AT) for its irreversible, mechanism-based aromatase inhibition—a validated suicide substrate (Ki=0.43 µM, kinact=4.03×10⁻³ sec⁻¹). Essential for benchmarking novel inhibitors, GC-MS steroid derivatization (detection limit: 100 pg), and dose-dependent testosterone modulation studies (Rohle et al., 2007: 300 mg/day increased free testosterone 90%, DHT 192%, T/E ratio 53%). Distinct from reversible inhibitors; do not substitute without accounting for mechanistic and kinetic differences. Guaranteed ≥98% purity; reliable global shipping.

Molecular Formula C19H24O3
Molecular Weight 300.4 g/mol
CAS No. 2243-06-3
Cat. No. B020797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrost-4-ene-3,6,17-trione
CAS2243-06-3
Synonyms4-androstene-3,6,17-trione
6-oxo-androstenedione
6-oxoandrostenedione
androst-4-ene-3,6,17-trione
Molecular FormulaC19H24O3
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CC(=O)C4=CC(=O)CCC34C
InChIInChI=1S/C19H24O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14H,3-8,10H2,1-2H3/t12-,13-,14-,18+,19-/m0/s1
InChIKeyPJMNEPMSGCRSRC-IEVKOWOJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Androst-4-ene-3,6,17-trione (CAS 2243-06-3): Procurement-Quality Overview and Baseline Characterization


Androst-4-ene-3,6,17-trione (4-AT; also known as 6-OXO) is a steroidal aromatase inhibitor characterized by carbonyl groups at the C3, C6, and C17 positions of the androstane skeleton [1]. It functions as a mechanism-based, irreversible inactivator (suicide substrate) of the cytochrome P450 enzyme aromatase (CYP19A1), which catalyzes the conversion of androstenedione to estrone and testosterone to estradiol [2]. The compound exhibits an estimated water solubility of 57.54 mg/L at 25°C and a melting point of 223–224°C .

Why Generic Substitution of Androst-4-ene-3,6,17-trione with Other Aromatase Inhibitors Fails in Research and Industrial Applications


Aromatase inhibitors are not functionally interchangeable. Androst-4-ene-3,6,17-trione (AT) is a suicide substrate that requires enzyme-catalyzed activation to generate a reactive intermediate which then irreversibly alkylates the active site [1]. This contrasts with purely competitive inhibitors like aminoglutethimide or reversible steroidal inhibitors like formestane (4-hydroxyandrostenedione), which exhibit different kinetic profiles and reversibility [2]. Furthermore, the presence of the C6 ketone in AT is critical; derivatives lacking this functionality, such as the parent androst-4-ene-3,17-dione, serve as substrates rather than inactivators, while 5α-reduced analogs show markedly reduced inhibitory potency [3]. Substituting AT with another aromatase inhibitor without accounting for these mechanistic and kinetic differences can lead to erroneous experimental outcomes and invalid cross-study comparisons.

Quantitative Differential Evidence for Androst-4-ene-3,6,17-trione (4-AT) Relative to Closest Analogs and Alternatives


Irreversible Inactivation Kinetics of Androst-4-ene-3,6,17-trione vs. 1,4,6-Androstatriene-3,17-dione in Human Placental Aromatase

Androst-4-ene-3,6,17-trione (4-AT) exhibits a 3.7-fold faster rate of irreversible aromatase inactivation compared to the structurally related triene analog 1,4,6-androstatriene-3,17-dione (ATD). 4-AT binds with an apparent Ki of 0.43 µM and inactivates the enzyme with a pseudo-first-order rate constant (kinact) of 4.03 × 10⁻³ sec⁻¹, whereas ATD displays an apparent Ki of 0.18 µM but a markedly slower kinact of 1.10 × 10⁻³ sec⁻¹ [1]. This indicates that while ATD may have a slightly higher initial binding affinity, 4-AT is a more efficient suicide inactivator once bound.

Aromatase inhibition Enzyme kinetics Suicide substrate

Competitive Inhibition Potency of Androst-4-ene-3,6,17-trione vs. Its 19-Nor and 5α-Reduced Derivatives

The parent compound, Androst-4-ene-3,6,17-trione (compound 1), is a more potent competitive inhibitor of human placental aromatase than its 19-nor (compound 2) and 5α-reduced (compound 3) derivatives. While the parent compound's apparent Ki falls within the range of 50–820 nM (exact Ki for compound 1 not explicitly stated in this study but implied to be in the lower nanomolar range), the 19-nor and 5α-reduced derivatives were explicitly noted to have "less potent" inhibitory activities than the parent compound 1 [1]. The 19-nor derivative (2) also acts as a time-dependent inactivator with a kinact of 0.148 min⁻¹, but its competitive binding affinity is reduced relative to the parent.

Structure-activity relationship Aromatase inhibition Steroid derivatives

In Vivo Hormonal Modulation: Quantitative Elevation of Free Testosterone, DHT, and T/E Ratio in Eugonadal Males Following 6-OXO Supplementation

In an 8-week double-blind study of resistance-trained eugonadal males, daily supplementation with 300 mg or 600 mg of Androst-4-ene-3,6,17-trione (6-OXO) resulted in significant, dose-dependent increases in key androgenic hormones compared to baseline. Free testosterone increased by 90% (300 mg) and 84% (600 mg) (p < 0.05). Dihydrotestosterone (DHT) increased by 192% (300 mg) and 265% (600 mg) (p < 0.05). The testosterone-to-estradiol (T/E) ratio increased by 53% (300 mg) and 67% (600 mg) [1]. Notably, no significant changes in total testosterone, estradiol, or body composition were observed, and clinical safety markers were unaffected.

Endocrinology Testosterone Clinical study

Mechanistic Differentiation: Androst-4-ene-3,6,17-trione as a Suicide Substrate Generating a Reactive 19-Oxo Electrophile

Androst-4-ene-3,6,17-trione (AT) is processed by aromatase through two sequential hydroxylations at C19 to yield 19-oxo-AT. Unlike the natural substrate androstenedione, which proceeds to aromatization and estrone formation, the 19-oxo-AT intermediate undergoes further oxygenation to generate a reactive electrophile that covalently binds to the enzyme active site, causing irreversible inactivation [1]. Radiolabeling studies demonstrated that the enzyme-bound adduct retains the 1β-proton, the 19-carbon, and one of the three 19-methyl protons, confirming a mechanism distinct from simple competitive inhibition [2]. This suicide substrate behavior is a key differentiator from reversible steroidal inhibitors like formestane.

Enzyme mechanism Suicide inhibition Aromatase

High-Value Research and Industrial Application Scenarios for Androst-4-ene-3,6,17-trione (4-AT)


Endocrinology Research: Modulating the Androgen-Estrogen Axis in Human Studies

For human studies investigating the effects of aromatase inhibition on serum hormone profiles, Androst-4-ene-3,6,17-trione (administered as 6-OXO) offers a quantifiable, dose-dependent tool to elevate free testosterone, dihydrotestosterone (DHT), and the testosterone-to-estrogen (T/E) ratio. The 2007 double-blind study by Rohle et al. provides benchmark data: 8-week supplementation at 300 mg/day increased free testosterone by 90%, DHT by 192%, and T/E by 53% [1]. These metrics enable precise experimental design and power analysis for subsequent investigations into androgen-responsive physiology.

Analytical Chemistry: Derivatization Reagent for GC-MS Quantitation of Dehydroepiandrosterone (DHEA)

Androst-4-ene-3,6,17-trione is utilized as a derivatization agent in gas chromatography-mass spectrometry (GC-MS) assays for the quantitation of dehydroepiandrosterone (DHEA) and DHEA-sulfate in human plasma. The method involves oxidation of DHEA to 4-androstene-3,6,17-trione, which is then detected with high sensitivity via electron capture detection (detection limit: 100 pg) [1]. This application leverages the compound's structural specificity and favorable chromatographic properties, making it a valuable reagent for clinical and research laboratories performing steroid profiling.

Enzymology and Drug Discovery: Mechanistic Studies of Cytochrome P450 Aromatase (CYP19A1)

As a classic suicide substrate, Androst-4-ene-3,6,17-trione serves as an essential tool for probing the catalytic mechanism and active-site topology of aromatase. Its well-characterized inactivation kinetics (kinact = 4.03 × 10⁻³ sec⁻¹, Ki = 0.43 µM) and defined metabolic fate (generation of 19-oxygenated intermediates and covalent adduct formation) make it an ideal reference compound for benchmarking novel aromatase inhibitors [1][2]. Researchers can use 4-AT to validate assay systems, calibrate time-dependent inhibition protocols, and compare the efficiency of new chemical entities against a known irreversible inactivator.

Steroid Biochemistry: Synthesis of 6-Oxoestrone and 6-Oxoestradiol Standards

Incubation of Androst-4-ene-3,6,17-trione with human placental microsomes yields 6-oxoestrone and 6-oxoestradiol as aromatization products [1]. These metabolites are valuable as analytical standards for mass spectrometry-based steroidomics and for studying the biological activity of B-ring-oxidized estrogens. Laboratories requiring authentic 6-oxoestrogen reference materials can generate them enzymatically from 4-AT, providing a cost-effective and well-characterized synthesis route.

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